![molecular formula C11H12ClNO3S B2530939 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone CAS No. 851288-79-4](/img/structure/B2530939.png)
2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone
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Overview
Description
“2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone” is a chemical compound with the CAS Number: 851288-79-4. It has a molecular weight of 273.74 . The IUPAC name for this compound is 2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6H,4-5,7H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Antibacterial and Antifungal Activities
The compound 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone and its derivatives have been extensively studied for their potential antibacterial and antifungal activities. Novel indole derivatives synthesized starting from this compound have shown significant antimicrobial activity against various pathogens. The antimicrobial activity of these compounds was evaluated against Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, with all compounds exhibiting notable antimicrobial effects (Letters in Applied NanoBioScience, 2020). Another study synthesized 1-naphthyl and 4-biphenyl derivatives of 2, 4, 5-trisubstituted-1H-imidazoles, starting from similar ethanone derivatives, and evaluated their antibacterial and antifungal activities, showing promising results (Asian Journal of Research in Chemistry, 2011).
Anti-inflammatory Applications
The compound's derivatives have also been synthesized for potential anti-inflammatory applications. One such study synthesized new chalcone derivatives and evaluated their anti-inflammatory activity on Wistar albino rats, indicating significant anti-inflammatory effects (Current drug discovery technologies, 2022).
Synthesis of Complex Molecules
The compound is used as a starting material or intermediate in the synthesis of complex molecules with various biological activities. For instance, novel thiazole derivatives of DHPMs were synthesized starting from 2-chlorothiazol-5-yl-methyl derivatives and showed moderate fungicidal and insecticidal activities (Phosphorus, Sulfur, and Silicon and the Related Elements, 2008).
Electrochemical Applications
The compound and its derivatives have been involved in electrochemical synthesis studies. Electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, which involve the compound in their synthesis pathway, have been reported, indicating the versatility of the compound in chemical synthesis (Electrochimica Acta, 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc , suggesting a wide range of potential effects.
properties
IUPAC Name |
2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJIBLWYVHZNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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